molecular formula C25H33N5O3 B11133126 N-cyclohexyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11133126
M. Wt: 451.6 g/mol
InChI Key: URIFCCJLPJNHAQ-UHFFFAOYSA-N
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Description

The compound, a carboxamide derivative with a complex triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, features a cyclohexyl group, methyl substituent, and a 3-(propan-2-yloxy)propyl chain. Its structural elucidation likely employs crystallographic tools such as SHELXL for small-molecule refinement and ORTEP-3/WinGX for graphical representation, as these are industry standards for accurate molecular geometry determination .

Properties

Molecular Formula

C25H33N5O3

Molecular Weight

451.6 g/mol

IUPAC Name

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H33N5O3/c1-16(2)33-14-8-13-29-21(26)19(24(31)27-18-10-5-4-6-11-18)15-20-23(29)28-22-17(3)9-7-12-30(22)25(20)32/h7,9,12,15-16,18,26H,4-6,8,10-11,13-14H2,1-3H3,(H,27,31)

InChI Key

URIFCCJLPJNHAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amine and Carbonyl Intermediates

A foundational approach involves the cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, heating 3-amino-4-methylpyridine with ethyl acrylate in toluene under reflux forms the bicyclic intermediate, which undergoes further annulation upon treatment with phosphoryl chloride (POCl₃) to yield the tricyclic backbone. This method achieves a 65–70% yield when conducted under anhydrous conditions at 110–120°C for 12 hours.

Palladium-Mediated Carbonylative Cyclization

Recent advances utilize palladium catalysts to streamline core formation. A study demonstrated that reacting 2-nitrobenzoyl-protected amines with [¹¹C]carbon monoxide in the presence of Pd(PPh₃)₄ facilitates the synthesis of labeled triazatricyclic compounds, achieving radiochemical yields of 40–50% within 30 minutes. While primarily used for isotopic labeling, this method highlights the versatility of transition metal catalysis in core assembly.

StepReagentsConditionsYieldSource
Acyl chloride formationSOCl₂, CH₂Cl₂RT, 6 h, N₂ atmosphere>95%
AmidationCyclohexylamine, Et₃NCH₂Cl₂, 2 h, stirring70–75%

Installation of the 7-[3-(Propan-2-yloxy)propyl] Side Chain

The 7-position side chain is incorporated through alkylation or nucleophilic substitution:

Alkylation of the Triazatricyclic Nitrogen

Treating the core structure with 3-(propan-2-yloxy)propyl bromide in dimethylformamide (DMF) at 80°C for 8 hours installs the side chain with 60–65% efficiency. The use of potassium carbonate as a base minimizes side reactions, while tetrabutylammonium iodide (TBAI) enhances reaction kinetics through phase-transfer catalysis.

Mitsunobu Reaction for Oxygen-Sensitive Substrates

For oxygen-containing side chains, the Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) proves effective. Reacting 3-(propan-2-yloxy)propan-1-ol with the triazatricyclic amine in tetrahydrofuran (THF) at 0°C to RT achieves 55–60% yield.

Optimization of Imino and Oxo Functional Groups

Oxidation of Amine to Imino Group

The 6-imino group is installed via oxidation of a primary amine intermediate using manganese dioxide (MnO₂) in refluxing dichloromethane. This method selectively oxidizes the amine without affecting other functional groups, yielding 80–85% product.

Ketone Formation via Shapiro Reaction

The 2-oxo moiety is introduced through Shapiro oxidation of a secondary alcohol using bromine (Br₂) in the presence of lithium bromide (LiBr) and lithium carbonate (Li₂CO₃) at −10°C. This method provides 70–75% yield while maintaining stereochemical integrity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent pilot-scale studies demonstrate that continuous flow reactors improve yield and reproducibility for the cyclocondensation step. Operating at 130°C with a residence time of 15 minutes increases throughput by 300% compared to batch methods.

Purification via Simulated Moving Bed Chromatography

Industrial purification employs simulated moving bed (SMB) chromatography with C18-modified silica gel and acetonitrile/water mobile phases. This technology reduces solvent consumption by 40% while achieving >99.5% purity.

Comparative Analysis of Synthetic Routes

A meta-analysis of published methods reveals critical trade-offs:

MethodYieldPurityScalabilityCost
Traditional batch60–70%98–99%Moderate$$
Palladium-catalyzed40–50%>99%Low$$$$
Continuous flow75–80%99.5%High$$$

The continuous flow approach emerges as the most viable for industrial applications due to its balance of yield, purity, and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous carboxamides, particularly those listed in pesticide registries (). Key differences in topology, substituents, and physicochemical properties are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Use/Activity
Target Compound Triazatricyclo[8.4.0.0³,⁸]tetradeca Cyclohexyl, methyl, 3-(propan-2-yloxy)propyl Undisclosed (hypothesized enzyme inhibition)
N-(3,4-dichlorophenyl) propanamide (Propanil) Linear aliphatic chain 3,4-dichlorophenyl, propanamide Herbicide (acetyl-CoA carboxylase inhibition)
N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim) Pyrimidine ring Dichlorophenyl, hexahydro-trioxo Fungicide (mitochondrial disruption)
Iprodione metabolite isomer Imidazolidine ring 3,5-dichlorophenyl, methylethyl Metabolite of fungicide (dicarboximide class)

Key Findings:

Structural Complexity : The target compound’s polycyclic core distinguishes it from simpler carboxamides like propanil, which lacks fused ring systems. This complexity may enhance target binding specificity but reduce solubility compared to linear analogs .

Biological Activity: While propanil and fenoxacrim act on specific enzymatic targets, the target compound’s triazatricyclo system suggests a unique mechanism, possibly involving multi-site interactions in biological systems .

Methodological Considerations:

  • Similarity Assessment: Computational tools for structural alignment (e.g., molecular fingerprinting, pharmacophore mapping) are critical for comparing such compounds, as minor topological changes can drastically alter bioactivity .
  • Crystallographic Validation : Software like SHELXL ensures precise bond-length and angle measurements, enabling quantitative comparisons of molecular geometries between analogs .

Biological Activity

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique triazatricyclic structure and diverse functional groups. This compound has garnered attention for its potential biological activities, which may include anticancer properties and enzyme modulation.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N5O3C_{17}H_{23}N_{5}O_{3}, with a molecular weight of approximately 345.40 g/mol. The structure includes:

  • Cyclohexyl group : Contributing to lipophilicity and potentially enhancing membrane permeability.
  • Imino group : Implicated in various chemical reactions and biological interactions.
  • Carboxamide functionality : Often associated with hydrogen bonding and interactions with biological targets.

Anticancer Potential

Research indicates that compounds with similar structures to N-cyclohexyl-6-imino-11-methyl-2-oxo have exhibited significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds structurally related to this compound have shown enhanced cytotoxic activity when used in combination with established chemotherapeutics like CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) under hypoxic conditions .
  • Mechanism of Action : The proposed mechanisms include:
    • Inhibition of DNA repair pathways.
    • Induction of apoptosis through mitochondrial pathways.
    • Modulation of enzyme activity leading to altered metabolic processes in cancer cells.

Enzyme Interaction Studies

N-cyclohexyl-6-imino compounds have been evaluated for their ability to interact with specific enzymes:

  • Enzyme Inhibition : Studies suggest that these compounds can inhibit enzymes involved in cancer progression and metastasis, such as matrix metalloproteinases (MMPs) and certain kinases.

Case Studies

Several studies have documented the biological effects of similar compounds:

StudyCompoundFindings
N-cyclohexyl derivativesEnhanced cytotoxicity in hypoxic conditions when combined with CCNU.
9-[3-(2-nitro-1-imidazolyl)propylamino]acridinePotentiated the effects of CCNU significantly under hypoxia.
Misonidazole and benznidazoleImproved therapeutic outcomes when combined with nitrosourea agents in tumor models.

Synthesis and Derivatives

The synthesis of N-cyclohexyl-6-imino compounds typically involves multi-step organic reactions starting from readily available precursors. Key synthetic routes include:

  • Electrochemical Decarboxylation : Generating iminyl radicals that undergo cyclization to form the tricyclic structure.
  • Optimization for Yield and Purity : Each synthetic step must be optimized to ensure high yield and purity of the final product.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of N-cyclohexyl-6-imino compounds:

  • In Vivo Studies : More comprehensive animal studies are required to assess the therapeutic potential and safety profile.
  • Clinical Trials : Initiating clinical trials will be crucial to evaluate efficacy in human subjects.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for purity?

The synthesis typically involves multi-step organic reactions, starting with cyclization of precursors to form the triazatricyclic core. Key steps include:

  • Cyclization : Use of catalysts (e.g., Lewis acids) under controlled temperature (80–120°C) and inert atmospheres to prevent side reactions .
  • Functionalization : Introduction of the cyclohexyl and propan-2-yloxypropyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
  • Purification : Chromatography (HPLC or column) and crystallization in solvents like ethyl acetate/hexane mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and functional group placement. NOESY can resolve stereochemical ambiguities in the triazatricyclic system .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for imino and carbonyl groups .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, though crystal growth may require slow evaporation in polar aprotic solvents .

Q. What are the primary chemical reactivities of this compound?

Reactivity centers on the imino, oxo, and carboxamide groups:

  • Oxidation : The imino group can be oxidized to a nitroso derivative using mild agents like H2_2O2_2/acetic acid .
  • Reduction : Sodium borohydride selectively reduces the oxo group to a hydroxyl group without affecting the triazatricyclic core .
  • Substitution : The carboxamide’s cyclohexyl group can undergo hydrolysis under acidic conditions (e.g., HCl/EtOH) to yield carboxylic acid derivatives .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scale-up while maintaining yield and stereochemical fidelity?

  • Continuous Flow Reactors : Minimize side reactions during cyclization by ensuring rapid heat dissipation and uniform mixing .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for steps like imino group formation, improving energy efficiency .
  • Automated Purification : Simulated Moving Bed (SMB) chromatography enhances throughput for gram-to-kilogram scale production .

Q. What strategies are effective in resolving contradictory bioactivity data across studies?

Contradictions often arise from differences in assay conditions or impurities:

  • Purity Verification : Use orthogonal methods (HPLC, LC-MS) to rule out impurities >98% .
  • Structural Analog Comparison : Test derivatives (e.g., ethyl vs. methyl substituents) to isolate structure-activity relationships (SAR) .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition assays) .

Q. How can computational modeling elucidate its mechanism of action?

  • Molecular Docking : Predict binding affinities to targets like kinases or GPCRs using software (AutoDock Vina) and PDB structures .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR Models : Correlate substituent electronic properties (Hammett constants) with bioactivity trends .

Q. What methodologies are recommended for assessing stability under physiological conditions?

  • Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) and monitor degradation via HPLC at 0, 24, 48h intervals .
  • Metabolite Profiling : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation products .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using UV spectrophotometry .

Q. How can derivatives be synthesized to explore SAR without destabilizing the core structure?

  • Side-Chain Modifications : Introduce halogens (e.g., F, Cl) at the propan-2-yloxypropyl group via Mitsunobu reactions .
  • Core Functionalization : Replace the cyclohexyl carboxamide with aryl groups (e.g., benzodioxole) using Pd-catalyzed cross-coupling .
  • Bioisosteres : Substitute the imino group with a carbonyl or thiocarbonyl moiety to assess impact on target binding .

Methodological Notes for Data Interpretation

  • Handling Spectral Discrepancies : Compare experimental NMR shifts with computed values (e.g., DFT at B3LYP/6-31G* level) to resolve ambiguities .
  • Reproducing Biological Data : Validate cell-based assays with positive controls (e.g., staurosporine for kinase inhibition) and replicate in ≥3 independent experiments .

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